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Compound Name:
hydrochloride

Cat. No.: B12329440

Get Quote

Executive Summary

This guide provides a rigorous technical comparison between Methylhexanamine (1,3-

Dimethylamylamine, DMAA) and its structural analog Octodrine (1,5-Dimethylhexylamine,
DMHA). While both compounds share a pharmacological lineage as aliphatic amine
sympathomimetics, distinct structural variations at the carbon backbone level dictate their
respective pharmacokinetic profiles, receptor binding affinities, and regulatory status. This
document serves researchers requiring objective data on molecular topology, spectroscopic
identification, and synthesis pathways.

Molecular Structure & Topology

The primary differentiation lies in the carbon chain length and the positioning of the methyl
substitution. These steric differences influence the lipophilicity and the "fit" within the orthosteric
binding sites of monoamine transporters (NET/DAT) and the Trace Amine-Associated Receptor
1 (TAARL).

Comparative Structural Data[1]
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Methylhexanamine HCI

Feature Octodrine HCI (DMHA)
(DMAA)
4-Methylhexan-2-amine 6-Methylheptan-2-amine
IUPAC Name
hydrochloride hydrochloride
Common Name 1,3-Dimethylamylamine 1,5-Dimethylhexylamine

Molecular Formula

Molecular Weight 151.68 g/mol 165.71 g/mol

Chiral Centers 2(C2,C4) 1(C2)

Stereoisomers 4 (2 pairs of enantiomers) 2 (R and S enantiomers)
Carbon Backbone Hexane chain (C6) Heptane chain (C7)
Branching Methyl at C4 (closer to amine) Methyl at C6 (terminal end)

Structural Visualization

The following diagram illustrates the structural homology and the critical methylation sites that
differentiate the two compounds.

Structural Impact
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Caption: Structural comparison highlighting the steric and lipophilic divergence caused by
methyl positioning.
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Spectroscopic Characterization

Accurate identification of these analogs requires precise interpretation of Nuclear Magnetic
Resonance (NMR) data. The shift in the methyl group position results in distinct splitting
patterns and chemical shifts.

Proton NMR ( H NMR) Comparison

Solvent:
or
Proton Al L Diagnostic
Environment Difference
pPpm) ppm)
Similar environment,
_Methine (CH-NH3+) 3.00 - 3.40 (m) 2.87 (m) slight shielding in
DMHA.
1.35 - 1.45 (d) 1.05 (d) DMHA doublet is
-Methyl (CH3-CH-N) ' ' ' distinct upfield.
DMHA shows a strong
) isopropy! doublet;
Terminal Methyls 0.84 - 0.95 (m) 0.87 (d, 6H) ]
DMAA shows mixed
triplets/doublets.
DMHA has an
Methylene Chain 1.10-1.80 (m) 1.17 - 1.54 (m) additional methylene

signal integral.

Key Identification Marker:

o DMHA: Look for the strong doublet integration of 6H at ~0.87 ppm corresponding to the
terminal isopropyl group (isobutyl moiety).

« DMAA: The terminal methyls are non-equivalent in many isomers, often appearing as
overlapping multiplets rather than a clean isopropy! doublet.
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Pharmacological Performance & Mechanism

Both compounds function as indirect sympathomimetics. Their primary mechanism involves the
displacement of catecholamines (Norepinephrine, Dopamine) from storage vesicles and the
inhibition of their reuptake via transporters.

Signaling Pathway

The following logic flow details the activation of the sympathetic nervous system.
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Caption: Mechanism of action involving TAAR1 agonism and transporter reversal, leading to
catecholamine efflux.

Potency Comparison

o Vasopressor Effect: DMAA exhibits a significantly higher pressor response (blood pressure
elevation) compared to DMHA. The C4-methylation in DMAA provides a compact structure
that mimics the pharmacophore of amphetamine more closely than the elongated chain of
DMHA.

o Duration: DMHA is often reported to have a longer half-life due to increased lipophilicity (C8
vs C7), allowing for a larger volume of distribution and slower clearance, though clinical
pharmacokinetic data for DMHA is less robust than for DMAA.

Experimental Protocols
Protocol A: Synthesis via Reductive Amination

Objective: Synthesis of the Hydrochloride Salt from Ketone Precursor. Note: This general
protocol applies to both, substituting the starting ketone.

Reagents:

Precursor: 4-methyl-2-hexanone (for DMAA) OR 6-methyl-2-heptanone (for DMHA).

Amine Source: Hydroxylamine Hydrochloride (

) or Ammonium Formate (Leuckart-Wallach).

Reducing Agent: Hydrogen gas (

) with Raney Nickel or

Solvent: Methanol or Ethanol.[1]

Step-by-Step Methodology:
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Oximation: Dissolve 1.0 eq of the ketone precursor in methanol. Add 1.2 eq of
Hydroxylamine HCI and 1.2 eq of Sodium Acetate. Reflux for 2 hours to form the oxime
intermediate.

Isolation: Evaporate solvent, extract with diethyl ether, wash with water, and dry over

Reduction: Dissolve the oxime in ethanol. Add Raney Nickel catalyst (10% w/w).
Hydrogenate at 40-50 psi for 6-12 hours until hydrogen uptake ceases.

Salt Formation: Filter the catalyst. Add concentrated HCI dropwise to the filtrate until pH ~2.

Crystallization: Evaporate the solvent to a small volume. Add cold diethyl ether to precipitate
the amine hydrochloride salt.

Purification: Recrystallize from isopropanol/ether to yield white crystalline needles.

Protocol B: Analytical Detection in Supplements (LC-
MS/MS)

Objective: Detect and quantify DMAA/DMHA in complex matrices.

Sample Prep: Weigh 100 mg of sample. Dissolve in 10 mL of 0.1 M HCI. Vortex for 5 mins.

Extraction: Add 10 mL Hexane (to remove oils/lipids). Discard organic layer.

pH Adjustment: Basify aqueous layer to pH 10 using 1 M NaOH.

Liquid-Liquid Extraction: Extract twice with 5 mL Ethyl Acetate. Combine organic layers.

Derivatization (Optional): Evaporate to dryness. Reconstitute in mobile phase.

LC Parameters:

o Column: C18 Reverse Phase (

mm, 3
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)

o Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over
10 mins.

o MS Detection: Positive ESI Mode (SIM).
o Target lons: DMAA (

116), DMHA (

130).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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